Auroxanthin

Descripción

Propiedades

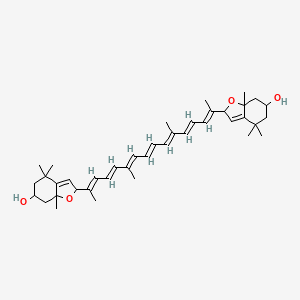

Fórmula molecular |

C40H56O4 |

|---|---|

Peso molecular |

600.9 g/mol |

Nombre IUPAC |

2-[(2E,4E,6E,8E,10E,12E,14E)-15-(6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C40H56O4/c1-27(17-13-19-29(3)33-21-35-37(5,6)23-31(41)25-39(35,9)43-33)15-11-12-16-28(2)18-14-20-30(4)34-22-36-38(7,8)24-32(42)26-40(36,10)44-34/h11-22,31-34,41-42H,23-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+ |

Clave InChI |

YLUSVJDFTAATNS-BXOKDNRRSA-N |

SMILES isomérico |

C/C(=C\C=C\C=C(\C=C\C=C(\C1OC2(C(=C1)C(CC(C2)O)(C)C)C)/C)/C)/C=C/C=C(/C3OC4(C(=C3)C(CC(C4)O)(C)C)C)\C |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CC(CC4(O3)C)O)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Auroxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auroxanthin, a furanoid carotenoid, is a derivative of the widespread xanthophyll violaxanthin. Its biosynthesis is a fascinating intersection of enzymatic and non-enzymatic processes. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, commencing from the well-established carotenoid precursor, β-carotene. We will dissect the enzymatic conversions leading to the pivotal intermediate, violaxanthin, and the subsequent acid-catalyzed rearrangement that yields this compound. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pathway, detailed experimental protocols, and a quantitative analysis of the key reactions.

The Core Biosynthetic Pathway: From β-Carotene to this compound

The journey to this compound begins with β-carotene, a C40 tetraterpenoid synthesized via the isoprenoid pathway. The biosynthetic route to this compound can be conceptually divided into two major stages:

-

Enzymatic Synthesis of Violaxanthin: This stage involves the hydroxylation and epoxidation of β-carotene, catalyzed by specific enzymes located in the plastids of plants and some microorganisms.

-

Non-Enzymatic Conversion to this compound: This final step is an acid-catalyzed intramolecular rearrangement of violaxanthin to form the furanoxide structure of this compound.

Enzymatic Conversion of β-Carotene to Zeaxanthin

The initial step in this branch of the xanthophyll pathway is the hydroxylation of β-carotene at the 3 and 3' positions of its β-ionone rings to form zeaxanthin. This reaction is catalyzed by β-carotene hydroxylase (BCH) , a non-heme di-iron monooxygenase.[1][2] The enzyme utilizes molecular oxygen and a reducing agent, typically ferredoxin, to introduce the hydroxyl groups.[3]

Enzymatic Epoxidation of Zeaxanthin to Violaxanthin

Zeaxanthin is subsequently converted to violaxanthin through a two-step epoxidation process catalyzed by zeaxanthin epoxidase (ZEP) .[4][5] This enzyme is a flavin-dependent monooxygenase that requires FAD, molecular oxygen, and a reducing agent like NADPH or NADH.[6][7] The reaction proceeds through the intermediate antheraxanthin, which has one epoxidized β-ionone ring. ZEP then catalyzes the epoxidation of the second ring to yield violaxanthin.[4][5] The activity of ZEP is generally higher in low light or darkness.[8]

Non-Enzymatic Acid-Catalyzed Rearrangement of Violaxanthin to this compound

The final step in the formation of this compound is the intramolecular rearrangement of violaxanthin. This conversion is not known to be directly enzyme-mediated but is catalyzed by the presence of an acidic environment.[9][10][11] The 5,6-epoxy groups of violaxanthin undergo an acid-catalyzed rearrangement to form the 5,8-furanoxide structure characteristic of this compound. This reaction results in a mixture of this compound stereoisomers.[9][10][11]

Quantitative Data

The following tables summarize the available quantitative data for the key steps in the this compound biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Specific Activity | Organism/Source |

| β-Carotene Hydroxylase (BCH) | β-Carotene | Not explicitly defined in search results. | Not explicitly defined in search results. | Not explicitly defined in search results. | General, from various plants and bacteria.[1][2] |

| Zeaxanthin Epoxidase (ZEP) | Zeaxanthin | Not explicitly defined in search results. | Not explicitly defined in search results. | Activity is regulated by light conditions and substrate availability.[1][8] | Arabidopsis thaliana, Spinach.[1][8] |

Table 2: Reaction Yields and Conditions

| Reaction | Substrate | Product(s) | Conditions | Yield | Reference |

| Acid-catalyzed rearrangement | Violaxanthin and 9-cis-Violaxanthin | (8S,8'S)-auroxanthin, (8S,8'R)-auroxanthin, and (8R,8'R)-auroxanthin | Acidic treatment | Approximate ratio of 4:6:1 | [9][10][11] |

| In vitro ZEP assay | Zeaxanthin | Antheraxanthin and Violaxanthin | Thylakoids from Arabidopsis thaliana npq1 mutant, MGDG, NADPH, FAD | 38% reduction of initial zeaxanthin | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthetic pathway.

In Vitro Assay of β-Carotene Hydroxylase (BCH)

This protocol is a general guideline for assaying BCH activity.

-

Enzyme Preparation:

-

Express the recombinant BCH enzyme in a suitable host system (e.g., E. coli) and purify it. Alternatively, use a crude cell-free lysate.[12]

-

-

Substrate Preparation:

-

Prepare a solution of β-carotene in a suitable organic solvent (e.g., acetone) and emulsify it in an aqueous buffer containing a detergent (e.g., Triton X-100).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the enzyme preparation, the emulsified β-carotene substrate, a reducing system (e.g., ferredoxin and ferredoxin-NADP+ reductase with NADPH), and Fe(II) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a water-miscible organic solvent (e.g., acetone).

-

Extract the carotenoids with an immiscible organic solvent (e.g., petroleum ether or diethyl ether).

-

Analyze the products by HPLC with a C18 or C30 column and a suitable mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).[13]

-

In Vitro Assay of Zeaxanthin Epoxidase (ZEP)

This protocol is adapted from methods for measuring ZEP activity in isolated thylakoids.[6][9]

-

Thylakoid Isolation:

-

Homogenize fresh leaf tissue (e.g., spinach or Arabidopsis thaliana) in a chilled isolation buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate).

-

Filter the homogenate and centrifuge to pellet the chloroplasts.

-

Lyse the chloroplasts in a hypotonic buffer and centrifuge to pellet the thylakoid membranes. Resuspend the thylakoids in a reaction buffer.

-

-

Reaction Mixture:

-

Incubation:

-

Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C).

-

-

Product Extraction and Analysis:

-

Stop the reaction at different time points by adding acetone.

-

Extract the pigments and analyze by HPLC as described for the BCH assay to quantify the formation of antheraxanthin and violaxanthin.[6]

-

Acid-Catalyzed Conversion of Violaxanthin to this compound

This protocol describes the non-enzymatic conversion of violaxanthin.[9][10][11]

-

Violaxanthin Isolation:

-

Acid Treatment:

-

Dissolve the purified violaxanthin in a suitable solvent (e.g., chloroform).

-

Add a small amount of an acidic catalyst (e.g., a few drops of HCl in ethanol).

-

-

Reaction Monitoring:

-

Monitor the reaction progress by observing the color change and by taking aliquots for HPLC analysis to track the disappearance of violaxanthin and the appearance of this compound isomers.

-

-

Product Purification and Identification:

HPLC Analysis of Carotenoids

This is a general protocol for the analytical separation of this compound and its precursors.

-

Sample Preparation:

-

Extract the carotenoids from the biological material or reaction mixture using a suitable solvent system (e.g., acetone, followed by partitioning into petroleum ether or diethyl ether).

-

Dry the extract under a stream of nitrogen and redissolve in the initial mobile phase.

-

-

HPLC System:

-

Detection:

-

Use a photodiode array (PDA) detector to monitor the elution profile at the characteristic absorption maxima of the carotenoids (typically between 400-500 nm).

-

-

Quantification:

-

Quantify the individual carotenoids by comparing their peak areas with those of authentic standards.

-

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway and key experimental workflows.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Carotene Hydroxylase Activity Determines the Levels of Both α-Carotene and Total Carotenoids in Orange Carrots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-carotene 3-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. benchchem.com [benchchem.com]

- 7. Zeaxanthin epoxidase - Wikipedia [en.wikipedia.org]

- 8. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro expression and activity of lycopene cyclase and beta-carotene hydroxylase from Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. publications.iupac.org [publications.iupac.org]

- 15. Isolation and structural elucidation of the geometrical isomers of lutein and zeaxanthin in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Auroxanthin in Plants and Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of auroxanthin, a xanthophyll carotenoid, in plant and algal species. The document details the biosynthetic origins of this compound, presents available quantitative data, outlines a detailed experimental protocol for its extraction and quantification, and includes visualizations of key pathways and workflows.

Introduction to this compound

This compound (C40H56O4, CAS Number: 27785-15-5) is a tetraterpenoid belonging to the xanthophyll class of carotenoids.[1] It is characterized by the presence of furanoid rings in its structure, which are typically formed from the rearrangement of epoxy-carotenoids under acidic conditions. While not as abundant as other carotenoids like lutein or β-carotene, this compound is of interest for its potential biological activities.

Natural Occurrence of this compound and its Precursors

Direct quantification of this compound in natural sources is limited in scientific literature. Its presence is often associated with the occurrence of its precursor, violaxanthin, an epoxy-carotenoid found in various photosynthetic organisms. The conversion of violaxanthin to this compound can occur naturally within the organism or as an artifact during extraction and processing under acidic conditions.

Potential Natural Sources:

-

Plants:

-

Capsicum annuum (Red Pepper): Varieties of red pepper are known to contain significant amounts of violaxanthin.[2][3] The processing and storage of pepper products can lead to the formation of this compound.

-

Mango Fruit: The pulp of mangoes is a rich source of violaxanthin and its isomer, 9-cis-violaxanthin, which can be readily converted to auroxanthins.

-

-

Lichens:

-

Lobaria pulmonaria : This lichen has been reported to contain a variety of carotenoids, suggesting the potential presence of this compound or its precursors.[4]

-

-

Algae:

-

Chlorella pyrenoidosa and Chlorella vulgaris : These green microalgae are known to produce a diverse range of carotenoids, including violaxanthin. While direct quantitative data for this compound is scarce, its presence as a minor carotenoid is plausible, particularly under specific growth or stress conditions that may lead to the accumulation and subsequent conversion of violaxanthin.

-

Quantitative Data on this compound and its Precursor Violaxanthin

The following table summarizes the available quantitative data for this compound and its primary precursor, violaxanthin, in the identified natural sources. It is important to note that this compound concentrations are often not reported, and the levels of violaxanthin indicate the potential for this compound formation.

| Organism | Compound | Concentration | Reference |

| Capsicum annuum (cv. 'Fogo') | Violaxanthin | 83.24 µg/g (fresh weight) | [2] |

| Capsicum annuum (Lamuyo type) | Violaxanthin | 770.1 µ g/100 g (fresh weight) | [5] |

| Chlorella vulgaris | Total Carotenoids | 8.16 µg/g (fresh weight) in decline phase | [6][7] |

| Lobaria pulmonaria | Total Carotenoids | > 10 mg/kg | [4] |

Note: The conversion rate of violaxanthin to this compound is variable and depends on factors such as pH, temperature, and light exposure. One study reported that the acid-catalyzed conversion of violaxanthin results in a mixture of this compound isomers.[8]

Biosynthesis of this compound

This compound is not typically synthesized directly through a dedicated enzymatic pathway. Instead, it is primarily formed from the acid-catalyzed rearrangement of the epoxy-carotenoid, violaxanthin. This conversion involves the opening of the epoxide rings and the formation of furanoid rings.

Experimental Protocols

The following section outlines a detailed methodology for the extraction and quantification of this compound from plant and algal matrices. This protocol is based on established methods for carotenoid analysis and includes critical steps to ensure the stability of epoxy-carotenoids and minimize artifact formation.

5.1. Extraction

-

Sample Preparation: Lyophilize fresh plant or algal material to remove water. Grind the dried material into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Solvent Extraction:

-

To approximately 100 mg of powdered sample, add 2 mL of cold acetone containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant and a small amount of sodium bicarbonate to neutralize acids.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 5 minutes in the dark.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet until it is colorless.

-

Pool the supernatants.

-

-

Phase Separation:

-

Add an equal volume of diethyl ether and a 10% aqueous NaCl solution to the pooled acetone extract in a separatory funnel.

-

Gently mix and allow the layers to separate.

-

Collect the upper ether layer containing the carotenoids.

-

-

Drying and Reconstitution:

-

Dry the ether extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen gas in the dark.

-

Reconstitute the dried extract in a known volume of HPLC mobile phase (e.g., a mixture of methyl tert-butyl ether, methanol, and water).

-

5.2. Saponification (Optional)

For samples with high lipid or chlorophyll content, saponification may be necessary.

-

To the dried extract, add 2 mL of 10% (w/v) methanolic potassium hydroxide.

-

Incubate in the dark at room temperature for 2 hours under a nitrogen atmosphere.

-

Add an equal volume of diethyl ether and water to partition the carotenoids into the ether layer.

-

Wash the ether layer with water until neutral.

-

Proceed with the drying and reconstitution steps as described above.

5.3. HPLC Quantification

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Methanol/water (95:5, v/v) with 0.1% ammonium acetate.

-

Solvent B: Methyl tert-butyl ether.

-

Gradient: Start with 80% A and 20% B, linearly decrease to 20% A and 80% B over 30 minutes.

-

-

Detection: Monitor the eluent at the maximum absorption wavelength for this compound (approximately 420-440 nm).

-

Identification and Quantification:

-

Identify this compound by comparing its retention time and UV-Vis absorption spectrum with that of an authentic standard.

-

Quantify the concentration by creating a standard curve with known concentrations of the this compound standard.

-

Stability and Handling Considerations

This compound, being an epoxy-carotenoid derivative, is susceptible to degradation. To ensure accurate quantification, the following precautions are critical:

-

Light: All procedures should be performed under dim light or using amber glassware to prevent photo-oxidation.

-

Oxygen: Work under an inert atmosphere (e.g., nitrogen gas) whenever possible, especially during evaporation and storage.

-

Temperature: Keep samples and extracts cold (4°C or below) to minimize degradation. For long-term storage, samples should be kept at -80°C.

-

Acids: Avoid acidic conditions during extraction to prevent the artificial formation of this compound from violaxanthin. The use of a neutralizing agent like sodium bicarbonate is recommended.

Conclusion

This compound is a naturally occurring xanthophyll with potential for further investigation in drug development and other scientific fields. While its direct quantification in natural sources is not yet widely reported, its presence is linked to organisms rich in its precursor, violaxanthin, such as certain varieties of Capsicum annuum and microalgae like Chlorella species. The provided experimental protocol offers a robust framework for the extraction and quantification of this compound, with special considerations for the stability of this and related epoxy-carotenoids. Further research is warranted to fully elucidate the distribution and biological significance of this compound in the plant and algal kingdoms.

References

- 1. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Red pepper (Capsicum annuum) carotenoids as a source of natural food colors: analysis and stability—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lobaria pulmonaria - Wikipedia [en.wikipedia.org]

- 5. Assessment of carotenoid concentrations in red peppers (Capsicum annuum) under domestic refrigeration for three weeks as determined by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidative Responses of Chlorella vulgaris Under Different Growth Phases: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Auroxanthin from Violaxanthin Degradation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical transformation of violaxanthin into auroxanthin. Primarily targeting researchers, scientists, and professionals in drug development, this document details the underlying chemical pathways, experimental protocols for inducing and analyzing this conversion, and relevant quantitative data. The information presented is curated from peer-reviewed scientific literature to ensure accuracy and reliability.

Introduction

Violaxanthin is a major xanthophyll pigment found in the chloroplasts of plants and algae, playing a crucial role in the xanthophyll cycle for photoprotection.[1][2][3] However, under certain environmental or processing conditions, such as exposure to acidic environments or high temperatures, violaxanthin can undergo degradation. One of the primary degradation pathways involves an intramolecular rearrangement to form furanoid oxide derivatives, most notably this compound.[4][5][6][7] This conversion results in a structural modification that alters the pigment's spectroscopic properties and may impact its biological activity. Understanding the mechanism and kinetics of this transformation is critical for studies in food science, plant physiology, and the development of carotenoid-based therapeutics.

Chemical Transformation Pathway

The conversion of violaxanthin to this compound is a classic example of an acid-catalyzed epoxide rearrangement. The process can also be induced by thermal stress.[4][8] The core of the reaction is the transformation of the two 5,6-epoxide groups at each end of the violaxanthin molecule into more stable 5,8-furanoxide rings, resulting in the formation of this compound.[6]

This rearrangement shortens the effective length of the conjugated polyene chain, leading to a hypsochromic shift (a shift to shorter wavelengths) in the pigment's maximum absorbance. The reaction can proceed stepwise, potentially forming a mono-furanoid intermediate (luteoxanthin) before the second epoxide ring rearranges to form the di-furanoid this compound.

Studies have shown that the acid treatment of both all-trans-violaxanthin and 9-cis-violaxanthin yields a mixture of this compound diastereomers, specifically (8S,8'S)-auroxanthin, (8S,8'R)-auroxanthin, and (8R,8'R)-auroxanthin, typically in an approximate ratio of 4:6:1.[9][10]

Caption: Acid-catalyzed rearrangement of violaxanthin to this compound.

Experimental Protocols

This section details the methodologies for the extraction of violaxanthin, its induced conversion to this compound, and the subsequent analysis of the reaction products.

Extraction of Violaxanthin from Plant Material

This protocol outlines a general method for extracting violaxanthin from fresh plant tissues. To prevent photodegradation, all steps should be performed under dim light.[11]

Materials:

-

Fresh plant leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Ice-cold 100% acetone

-

Petroleum ether (boiling range 40-60 °C)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream apparatus

Procedure:

-

Homogenization: Freeze approximately 5g of fresh plant leaves with liquid nitrogen and grind to a fine powder using a mortar and pestle.[11]

-

Solvent Extraction: Transfer the powdered tissue to a centrifuge tube and add 20 mL of ice-cold 100% acetone. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. Decant the supernatant into an amber vial.

-

Repeat Extraction: Repeat the extraction process with fresh acetone until the plant pellet becomes colorless. Pool all the acetone supernatants.[11]

-

Phase Partitioning: Transfer the pooled acetone extract to a separatory funnel. Add an equal volume of petroleum ether and 20 mL of saturated NaCl solution to facilitate phase separation.

-

Washing: Gently mix the layers and allow them to separate. Discard the lower aqueous-acetone layer. Wash the upper petroleum ether layer twice with deionized water.

-

Drying and Evaporation: Dry the petroleum ether extract by passing it through a column of anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.[11]

-

Storage: Redissolve the dried pigment extract in a suitable solvent for analysis (e.g., ethanol) and store at -20°C in a sealed, airtight amber vial.[12]

Acid-Catalyzed Conversion to this compound

This protocol describes the acid-induced rearrangement of violaxanthin to this compound.

Materials:

-

Purified violaxanthin extract

-

Ethanol (EtOH)

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Sample Preparation: Dissolve a known quantity of the dried violaxanthin extract in 50% aqueous ethanol.

-

Acid Treatment: Add 0.1 M HCl to the violaxanthin solution. A mild acid treatment, for instance, can be carried out for 10 minutes at room temperature.[5]

-

Neutralization (Optional): The reaction can be stopped by neutralizing the solution with a weak base, such as sodium bicarbonate, followed by extraction of the carotenoids into petroleum ether.

-

Analysis: The resulting solution containing the this compound isomers can be directly analyzed via HPLC or spectrophotometry after appropriate dilution.

Analytical Methods

3.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating and quantifying violaxanthin, this compound, and other carotenoids in a mixture.[13]

Typical HPLC System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common system involves a gradient of acetonitrile:water to methanol:ethyl acetate.[13]

-

Flow Rate: 0.5 - 1.0 mL/min.[13]

-

Detection: A photodiode array (PDA) or UV/Vis detector set to monitor absorbance at the λmax of the carotenoids (around 400-470 nm).[13]

-

Quantification: Identification is based on retention time comparison with standards, and quantification is achieved by creating a calibration curve with standards of known concentrations.[13]

3.3.2 UV-Vis Spectrophotometry

Spectrophotometry offers a rapid method for determining the total concentration of carotenoids and observing the spectral shift associated with the conversion.

Procedure:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength scan from 350 nm to 550 nm.

-

Blank Measurement: Use the solvent in which the sample is dissolved (e.g., ethanol) to zero the spectrophotometer.[11]

-

Sample Measurement: Measure the absorbance of the violaxanthin solution before acid treatment and the this compound solution after treatment. Ensure the maximum absorbance is within the linear range of the instrument (typically 0.2-0.8).[11]

-

Concentration Calculation: The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the cuvette path length (typically 1 cm), and c is the concentration.[11]

Quantitative Data

The conversion of violaxanthin to this compound is accompanied by distinct changes in spectroscopic properties due to the alteration of the chromophore.

| Property | Violaxanthin | This compound (as Galloxanthin)* |

| Molecular Formula | C₄₀H₅₆O₄ | C₄₀H₅₆O₄ |

| Molar Mass | 600.88 g/mol | 600.88 g/mol |

| λmax in Ethanol (nm) | 417, 440, 470[7] | 378, 400, 421[8] |

| λmax in Hexane (nm) | 417, 440, 470[7] | (380), 401, 422[8] |

| λmax in Acetone (nm) | 419, 442, 472[7] | Not available |

| λmax in Chloroform (nm) | Not available | (387), 407, 427[8] |

*Note: Spectroscopic data for this compound is limited. The data presented is for galloxanthin, a xanthophyll with a similar absorption spectrum expected for a furanoid-rearranged carotenoid, as reported in the literature.[8] Parentheses indicate a shoulder rather than a distinct peak.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the study of violaxanthin degradation.

Caption: General workflow for violaxanthin degradation analysis.

Conclusion

The degradation of violaxanthin to this compound is a well-characterized acid- and heat-labile reaction of significant interest in various scientific fields. The provided protocols and data serve as a foundational guide for researchers investigating this process. Accurate analytical techniques, particularly HPLC, are essential for resolving the complex mixture of isomers that can be formed. Further research may focus on the kinetics of this degradation under various food processing conditions and the potential biological activities of the resulting this compound isomers.

References

- 1. victorpozzobon.github.io [victorpozzobon.github.io]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. epic.awi.de [epic.awi.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Showing Compound Luteoxanthin (FDB007578) - FooDB [foodb.ca]

- 13. benchchem.com [benchchem.com]

The Biological Role of Auroxanthin in Plant Physiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

[Date]: December 15, 2025

Abstract

Auroxanthin, a diepoxy-carotenoid derived from the rearrangement of violaxanthin, is increasingly recognized for its significant, yet often overlooked, role in plant physiology. While not as abundant as other xanthophylls, its accumulation under various stress conditions suggests a crucial function in plant adaptation and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's biological roles, focusing on its biosynthesis, antioxidant properties, and involvement in stress responses. We present quantitative data on its accumulation and antioxidant capacity, detailed experimental protocols for its analysis, and diagrams of relevant signaling pathways. This document aims to serve as a valuable resource for researchers investigating plant stress physiology and professionals exploring natural compounds for therapeutic applications.

Introduction

Carotenoids are a diverse group of isoprenoid pigments essential for plant life. They play fundamental roles in photosynthesis, photoprotection, and as precursors to vital signaling molecules, including the phytohormone abscisic acid (ABA).[1] Xanthophylls, the oxygenated derivatives of carotenes, are particularly important in the regulation of light harvesting and the dissipation of excess energy. This compound is a furanoid derivative of violaxanthin, another key xanthophyll. Its formation is often associated with acidic conditions and stress.[2][3] While research has historically focused on the primary xanthophyll cycle components like violaxanthin, antheraxanthin, and zeaxanthin, the biological significance of their derivatives, such as this compound, is an emerging area of interest. This guide synthesizes the current knowledge on this compound, providing a technical foundation for further research into its physiological functions and potential applications.

Biosynthesis of this compound

This compound is not synthesized through a direct enzymatic pathway in the same manner as primary carotenoids. Instead, it is primarily formed from the acid-catalyzed rearrangement of violaxanthin and its isomer, 9-cis-violaxanthin.[2][3] This conversion involves the opening of the epoxide rings of violaxanthin and the subsequent formation of a five-membered furanoid ring.

The biosynthesis of violaxanthin itself is a well-established pathway within the carotenoid biosynthesis network. It begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene.[4] A series of desaturation and isomerization reactions then lead to the formation of lycopene. Cyclization of lycopene by lycopene β-cyclase produces β-carotene. Finally, β-carotene is hydroxylated to zeaxanthin, which is then epoxidized by the enzyme zeaxanthin epoxidase (ZEP) to form violaxanthin, with antheraxanthin as an intermediate.[5] The conversion of violaxanthin to this compound can occur non-enzymatically under acidic conditions, which can be induced in the thylakoid lumen under high light stress.[6]

Biological Roles and Functions

Antioxidant Activity

This compound exhibits potent antioxidant properties, particularly in the inhibition of lipid peroxidation.[2][3] The structure of carotenoids, with their conjugated double bond system, allows them to effectively quench reactive oxygen species (ROS) and other free radicals. Studies have shown that this compound possesses strong lipid peroxidation inhibitory activity, although its singlet oxygen quenching activity is reported to be relatively weak compared to other carotenoids.[2] The accumulation of this compound under stress conditions suggests a primary role in protecting cellular membranes from oxidative damage.

Role in Stress Physiology

The accumulation of this compound is often observed in plants subjected to various abiotic stresses. This suggests a functional role in stress tolerance and adaptation.

-

Heavy Metal Stress: Increased levels of this compound have been documented in plants exposed to heavy metals like copper. This accumulation is correlated with the plant's ability to cope with the oxidative stress induced by the metal.

-

High Light Stress: High light conditions lead to an acidification of the thylakoid lumen, creating a favorable environment for the conversion of violaxanthin to this compound.[6] This suggests a potential role for this compound in photoprotection, possibly by contributing to the overall antioxidant pool within the chloroplast.

-

Drought and Temperature Stress: While direct quantitative data for this compound accumulation under drought and temperature stress is limited, the general upregulation of carotenoid biosynthesis and turnover under these conditions implies a likely increase in this compound levels as a downstream product of the xanthophyll cycle.[5][7]

Involvement in Photosynthesis and Photoprotection

While the direct impact of this compound on photosynthetic efficiency is not well-quantified, its relationship with the xanthophyll cycle suggests an indirect role. The xanthophyll cycle, involving the interconversion of violaxanthin, antheraxanthin, and zeaxanthin, is a key mechanism for non-photochemical quenching (NPQ), the process of dissipating excess light energy as heat.[4][8] The conversion of violaxanthin to this compound under high light stress could potentially modulate the pool of violaxanthin available for the xanthophyll cycle, thereby influencing the plant's capacity for NPQ. Further research is needed to elucidate the specific effects of this compound on chlorophyll fluorescence parameters such as Fv/Fm and the different components of NPQ.

Precursor to Signaling Molecules

Carotenoids are precursors to important signaling molecules in plants, most notably the phytohormone abscisic acid (ABA).[9][10] ABA is synthesized from the oxidative cleavage of 9-cis-violaxanthin and 9'-cis-neoxanthin.[9] Given that this compound is a derivative of violaxanthin, it is plausible that it could also serve as a precursor or an intermediate in a modified ABA biosynthesis pathway, particularly under specific stress conditions. However, direct enzymatic conversion of this compound to ABA precursors has not yet been demonstrated.

Carotenoid cleavage products, known as apocarotenoids, can also act as retrograde signals, communicating the metabolic state of the chloroplast to the nucleus to regulate gene expression.[11][12] While specific studies on this compound as a retrograde signaling molecule are lacking, its formation under stress conditions makes it a candidate for involvement in these signaling cascades.

Quantitative Data

Quantitative analysis of this compound can provide valuable insights into its physiological relevance. The following tables summarize available data on this compound content and its antioxidant capacity.

Table 1: this compound Content in Plants under Stress

| Plant Species | Tissue | Stress Condition | This compound Content (μg/g DW) | Fold Change vs. Control | Reference |

| Juncus acutus | Leaves | 100 μM Copper | ~15 | ~2.5 | [13] |

| Juncus acutus | Leaves | 200 μM Copper | ~25 | ~4.2 | [13] |

| Mangifera indica (Mango) | Fruit | Acidic Treatment (in vitro) | Not reported in vivo | N/A | [3] |

Note: Data on this compound content under other abiotic stresses like drought, high light, and temperature are currently limited and represent a key area for future research.

Table 2: Comparative Antioxidant Activity of this compound

| Compound | Assay | Antioxidant Capacity | Reference |

| (8S,8'S)-Auroxanthin | Lipid Peroxidation Inhibition | Potent | [2] |

| (8S,8'R)-Auroxanthin | Lipid Peroxidation Inhibition | Potent | [2] |

| Violaxanthin | Lipid Peroxidation Inhibition | Potent | [2] |

| 9-cis-Violaxanthin | Lipid Peroxidation Inhibition | Potent | [2] |

| (8S,8'S)-Auroxanthin | ¹O₂ Quenching | Very Weak | [2] |

| (8S,8'R)-Auroxanthin | ¹O₂ Quenching | Very Weak | [2] |

| Violaxanthin | ¹O₂ Quenching | Very Weak | [2] |

| 9-cis-Violaxanthin | ¹O₂ Quenching | Very Weak | [2] |

Experimental Protocols

Extraction and Quantification of this compound by HPLC-DAD

This protocol is an optimized procedure based on established methods for carotenoid analysis.[14][15]

Objective: To extract and quantify this compound from plant leaf tissue.

Materials:

-

Fresh or freeze-dried plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (HPLC grade) with 0.1% (w/v) Butylated Hydroxytoluene (BHT)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge tubes (50 mL)

-

Rotary evaporator

-

HPLC system with a Diode Array Detector (DAD)

-

C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard (if available) or violaxanthin standard for relative quantification

Procedure:

-

Sample Preparation:

-

Weigh approximately 100 mg of freeze-dried and finely ground leaf tissue (or 500 mg of fresh tissue).

-

If using fresh tissue, immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a 50 mL centrifuge tube.

-

Add 10 mL of cold acetone (with 0.1% BHT).

-

Vortex vigorously for 1 minute and then sonicate for 10 minutes in an ice bath.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 50 mL tube.

-

Repeat the extraction process on the pellet with another 10 mL of cold acetone until the pellet is colorless (usually 2-3 times).

-

Combine all supernatants.

-

-

Phase Separation:

-

Add 10 mL of MTBE and 10 mL of saturated NaCl solution to the combined acetone extract.

-

Vortex for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper (MTBE) phase containing the carotenoids.

-

Wash the lower aqueous phase with another 5 mL of MTBE and combine the upper phases.

-

-

Drying and Reconstitution:

-

Dry the combined MTBE extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 35°C.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of MTBE:Methanol (1:1, v/v).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Column: C30 reversed-phase column.

-

Mobile Phase A: Methanol:Water (95:5, v/v) with 0.1% triethylamine.

-

Mobile Phase B: MTBE.

-

Gradient:

-

0-5 min: 15% B

-

5-20 min: Linear gradient to 50% B

-

20-25 min: Linear gradient to 80% B

-

25-30 min: Hold at 80% B

-

30-35 min: Return to 15% B

-

35-40 min: Re-equilibration at 15% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector scanning from 250-600 nm. Monitor at 400 nm, 425 nm, and 450 nm. This compound typically shows absorption maxima around 400 and 425 nm.

-

-

Quantification:

-

Identify the this compound peak based on its retention time and characteristic absorption spectrum compared to a standard (if available).

-

If a standard is not available, this compound can be tentatively identified based on its spectral characteristics and its elution after violaxanthin.

-

Quantify using an external calibration curve of an this compound standard. If a standard is unavailable, relative quantification can be performed using a violaxanthin standard and assuming a similar molar extinction coefficient.

-

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is adapted for lipophilic compounds like this compound.[16][17]

Objective: To determine the free radical scavenging activity of this compound extract.

Materials:

-

This compound extract (prepared as in 5.1 and reconstituted in a suitable solvent like ethanol or a mixture of solvents that can dissolve both the lipophilic extract and the DPPH reagent, e.g., 2-propanol).[16]

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol or 2-propanol).

-

Ethanol or 2-propanol (spectrophotometric grade).

-

Trolox or Ascorbic Acid (as a positive control).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound extract of known concentration.

-

Prepare a series of dilutions of the extract in the chosen solvent.

-

Prepare a series of dilutions of the positive control (Trolox or Ascorbic Acid).

-

Prepare a 0.1 mM DPPH solution and keep it in the dark.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the this compound extract, positive control, or solvent (as a blank) to the wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the this compound extract or positive control.

-

Plot the % inhibition against the concentration of the extract/control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Degradation of this compound

The degradation pathway of this compound in plants is not well-characterized. Like other carotenoids, it is susceptible to degradation by light, heat, and oxidative enzymes. The enzymatic degradation of carotenoids is generally initiated by carotenoid cleavage dioxygenases (CCDs), which cleave the polyene chain to produce apocarotenoids.[18] However, specific CCDs that target this compound have not been identified. During senescence, the breakdown of chlorophyll is a well-studied process, and it is likely that carotenoids, including this compound, are also degraded, although the specific enzymes and pathways remain an area for further investigation.

Conclusion and Future Perspectives

This compound is a fascinating, yet understudied, carotenoid with a clear role in the plant stress response. Its formation from violaxanthin under acidic conditions, particularly during high light stress, and its potent lipid peroxidation inhibitory activity highlight its importance in protecting cellular membranes from oxidative damage. While its direct involvement in photosynthetic regulation and as a precursor to signaling molecules like ABA remains to be definitively established, the existing evidence strongly suggests a multifaceted role for this compound in plant physiology.

Future research should focus on:

-

Quantitative analysis of this compound accumulation under a wider range of abiotic stresses to better understand its stress-specific roles.

-

Elucidating the specific effects of this compound on photosynthetic parameters to determine its direct contribution to photoprotection.

-

Identifying the enzymes involved in the potential conversion of this compound to ABA precursors and its degradation pathway.

-

Investigating the potential of this compound and its derivatives as retrograde signaling molecules.

A deeper understanding of the biological roles of this compound will not only advance our knowledge of plant stress physiology but may also open new avenues for the development of natural antioxidants and therapeutic agents.

References

- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.oapen.org [library.oapen.org]

- 5. The Effect of Short-Term Heating on Photosynthetic Activity, Pigment Content, and Pro-/Antioxidant Balance of A. thaliana Phytochrome Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identifying the gene responsible for non‐photochemical quenching reversal in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABSCISIC ACID-DEFICIENT4 Has an Essential Function in Both cis-Violaxanthin and cis-Neoxanthin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of carotenoids as a source of retrograde signals: impact on plant development and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Optimized, Fast-Throughput UHPLC-DAD Based Method for Carotenoid Quantification in Spinach, Serum, Chylomicrons, and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Retrograde signaling in plants: from simple to complex scenarios [frontiersin.org]

Spectroscopic Properties of Auroxanthin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auroxanthin, a C40 carotenoid, is a di-furanoid derivative of violaxanthin or antheraxanthin, characterized by two furanoid rings in its structure. The presence of multiple chiral centers and double bonds gives rise to a variety of stereoisomers and geometric isomers, each with potentially unique physicochemical and biological properties. Understanding the spectroscopic characteristics of these isomers is crucial for their identification, quantification, and the elucidation of their roles in various biological systems. This guide provides a comprehensive overview of the spectroscopic properties of this compound isomers, detailed experimental protocols, and insights into their potential biological significance. While specific data for all this compound isomers are not extensively available, this guide draws upon established knowledge of closely related xanthophylls, such as astaxanthin and lutein, to provide a robust framework for research and development.

Spectroscopic Properties

The spectroscopic properties of this compound isomers are determined by their electronic and vibrational states, which are influenced by the conjugated polyene system and the stereochemistry of the molecule. The primary techniques used to characterize these isomers include UV-Visible (UV-Vis) Absorption Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Circular Dichroism (CD).

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of carotenoids. The absorption spectrum is characterized by a main absorption band in the visible region (400-500 nm), which is responsible for their yellow to orange color. The position of the maximum absorption wavelength (λmax) is sensitive to the length of the conjugated double bond system and the solvent used.

-

All-trans vs. cis-isomers: cis-isomers of carotenoids typically exhibit a hypsochromic (blue) shift in their λmax compared to the all-trans isomer. They also often show a "cis-peak," which is a subsidiary absorption band in the UV region (around 330-350 nm).[1] This peak arises from a symmetry-forbidden transition that becomes partially allowed in the bent cis configuration.

-

Solvent Effects: The λmax of carotenoids is also influenced by the polarity and polarizability of the solvent. Generally, a shift to longer wavelengths (bathochromic shift) is observed with increasing solvent refractive index.

Table 1: UV-Vis Absorption Data for this compound and Related Xanthophylls

| Compound/Isomer | Solvent | λmax (nm) | Notes |

| This compound | Data not explicitly available in the searched literature. Expected to be in the 400-450 nm range based on its structure. | ||

| Astaxanthin (all-trans) | Trichloromethane | ~492 | [2] |

| Methanol | ~460 | [2] | |

| Aqueous Methanol | ~380 | Hydrogen bonding with the carbonyl group can cause a significant blue shift.[2] | |

| Lutein (all-trans) | Ethanol | 445, 474 | |

| Zeaxanthin (all-trans) | Ethanol | 450, 478 | |

| Violaxanthin (all-trans) | Ethanol | 417, 440, 470 | |

| Neoxanthin (all-trans) | Ethanol | 415, 438, 467 | |

| General cis-Xanthophylls | Various | Blue-shifted vs. all-trans | Exhibit a "cis-peak" around 330-350 nm.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, making it an indispensable tool for the unambiguous identification of isomers. Both ¹H and ¹³C NMR are used to elucidate the connectivity and stereochemistry of this compound isomers.

-

¹H NMR: The proton signals in the olefinic region (δ 6-7 ppm) are characteristic of the conjugated polyene chain. The chemical shifts and coupling constants of these protons are sensitive to the cis/trans configuration of the double bonds. Protons on and near the furanoid rings will have distinct chemical shifts that can help in identifying the stereochemistry of these rings.

-

¹³C NMR: The chemical shifts of the carbon atoms in the polyene chain and the end groups provide a detailed fingerprint of the molecule. The signals for the carbons involved in the furanoid rings are particularly informative for distinguishing between different diastereomers.

Table 2: Key ¹H NMR Chemical Shift Regions for Carotenoids

| Proton Type | Chemical Shift (δ, ppm) | Notes |

| Olefinic Protons | 6.0 - 7.0 | Complex multiplets, sensitive to cis/trans geometry. |

| Methyl Protons (on polyene chain) | 1.8 - 2.0 | Singlets. |

| Methyl Protons (on end groups) | 0.8 - 1.3 | Singlets or doublets, depending on the structure. |

| Protons on oxygenated carbons | 3.5 - 5.0 | Can be used to determine stereochemistry. |

Note: Specific NMR data for this compound isomers were not found in the search results. The table provides general regions for related carotenoids.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the conjugated polyene chain of carotenoids. It is a non-destructive method that requires minimal sample preparation.

The Raman spectra of carotenoids are dominated by three main bands:

-

ν1 (C=C stretching): Appears around 1520 cm⁻¹. The position of this band is inversely correlated with the length of the conjugated system.

-

ν2 (C-C stretching): Appears around 1160 cm⁻¹.

-

ν3 (C-H in-plane rocking of methyl groups): Appears around 1000 cm⁻¹.

The relative intensities and positions of these bands can be used to distinguish between different isomers. For example, the intensities of bands in the 1190 cm⁻¹ and 1215 cm⁻¹ region have been shown to differ between optical isomers of astaxanthin.[3]

Table 3: Characteristic Raman Bands for Carotenoids

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν1 | ~1520 | C=C stretching in the polyene chain |

| ν2 | ~1160 | C-C stretching in the polyene chain |

| ν3 | ~1000 | In-plane rocking of CH₃ groups |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. Since this compound possesses multiple chiral centers, its stereoisomers are optically active and will exhibit characteristic CD spectra. The shape and sign of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the chiral centers. The CD spectra of carotenoids are often complex and can be influenced by aggregation and binding to proteins.[4][5]

Experimental Protocols

Isolation and Purification of this compound Isomers

The isolation of this compound from natural sources or its synthesis is the first critical step for spectroscopic analysis. A recent study detailed the stereoselective synthesis of this compound.[6] For isolation from natural sources, a general workflow is as follows:

High-Performance Liquid Chromatography (HPLC) for Isomer Separation: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers due to its ability to resolve geometric isomers.

-

Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[7]

-

Detection: A photodiode array (PDA) detector is used to acquire UV-Vis spectra of the eluting peaks, allowing for preliminary identification.

Sample Preparation for Spectroscopic Analysis

-

UV-Vis Spectroscopy: Samples are dissolved in a suitable spectroscopic grade solvent (e.g., ethanol, hexane, or chloroform) at a concentration that gives an absorbance reading in the range of 0.2-0.8.

-

NMR Spectroscopy: For ¹H NMR, 1-5 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).[8] For ¹³C NMR, a higher concentration (10-50 mg) is typically required. The sample should be filtered to remove any particulate matter.[9]

-

Raman Spectroscopy: Samples can be analyzed in solution, as a dried film, or directly in a biological matrix. For solutions, a concentration of 10⁻⁴ to 10⁻⁶ M is often used.

-

Circular Dichroism: Samples are dissolved in a suitable solvent that does not absorb in the region of interest. The concentration should be adjusted to give an absorbance of around 1.0 at the λmax.[10]

Spectroscopic Instrumentation and Parameters

-

UV-Vis Spectrophotometer:

-

Wavelength Range: 200-800 nm.

-

Slit Width: 1-2 nm.

-

Solvent: Spectroscopic grade.

-

-

NMR Spectrometer:

-

Field Strength: 400 MHz or higher for better resolution.

-

Solvent: Deuterated solvent with a known residual peak for referencing.

-

Techniques: 1D ¹H and ¹³C, 2D COSY, HSQC, HMBC for full structural elucidation.

-

-

Raman Spectrometer:

-

Excitation Wavelength: A laser in the blue-green region (e.g., 488 nm, 514.5 nm) is often used to achieve resonance enhancement for carotenoids.[11] A 785 nm laser can also be used to minimize fluorescence.[12]

-

Laser Power: Kept low (e.g., <10 mW) to avoid sample degradation.

-

Acquisition Time: Varies depending on the sample concentration and instrument sensitivity.

-

-

CD Spectropolarimeter:

-

Wavelength Range: 200-600 nm.

-

Bandwidth: 1-2 nm.

-

Temperature Control: A Peltier temperature controller is recommended for precise measurements.

-

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways modulated by this compound are limited, the well-researched activities of the structurally similar xanthophyll, astaxanthin, provide a valuable model. Astaxanthin is known to modulate several key signaling pathways involved in cellular processes like autophagy, inflammation, and oxidative stress response.[13]

Potential Signaling Pathways Modulated by this compound (based on Astaxanthin as a model):

-

Antioxidant Activity: Auroxanthins have been shown to possess potent lipid peroxidation inhibitory activity. This is a key function of many carotenoids, which can quench singlet oxygen and scavenge other reactive oxygen species (ROS).

-

Modulation of Kinase Pathways: Astaxanthin has been demonstrated to modulate the activity of AMP-activated protein kinase (AMPK), PI3K/Akt, and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[13] These pathways are central to regulating cellular metabolism, growth, and stress responses.

-

Nrf2 Activation: Astaxanthin can activate the Nrf2 signaling pathway, which leads to the expression of a battery of antioxidant and cytoprotective genes.[14]

The specific effects of different this compound isomers on these pathways are an important area for future research. The differential bioavailability and cellular uptake of isomers could lead to distinct biological activities.

Conclusion

The spectroscopic characterization of this compound isomers is essential for advancing our understanding of their biological roles and for their potential application in pharmaceuticals and nutraceuticals. While a complete spectroscopic dataset for all this compound isomers is not yet available, the principles and techniques established for other xanthophylls provide a solid foundation for their analysis. This guide has summarized the key spectroscopic techniques, provided detailed experimental protocols, and outlined the potential biological significance of this compound isomers. Further research is needed to isolate or synthesize pure this compound isomers and to fully elucidate their unique spectroscopic properties and biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 3. biorxiv.org [biorxiv.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Circular dichroism of carotenoids in bacterial light-harvesting complexes: experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Potential and limits of Raman spectroscopy for carotenoid detection in microorganisms: implications for astrobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DFT-based Raman spectral study of astaxanthin geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Auroxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of auroxanthin, a tetraterpenoid carotenoid. It details its chemical structure, functional groups, physicochemical and spectroscopic properties, and methods for its isolation and analysis. Furthermore, this document explores its biosynthetic origins and its role as a bioactive compound, offering insights for its potential applications in research and drug development.

Chemical Structure and Functional Groups

This compound is a xanthophyll, an oxygenated derivative of carotenes. Its chemical structure is characterized by a long polyene chain, which is responsible for its light-absorbing properties, and terminal furanoid rings.

The fundamental chemical identity of this compound is as follows:

-

IUPAC Name: (6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E)-15-[(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol[1]

-

Synonyms: (3S,5R,8RS,3'S,5'R,8'RS)-5,8:5',8'-Diepoxy-5,8,5',8'-tetrahydro-beta,beta-carotene-3,3'-diol[1]

The molecule's bioactivity and chemical properties are dictated by its array of functional groups.[2] These include:

-

Polyene Chain: A conjugated system of double bonds that is characteristic of carotenoids and is the primary chromophore.

-

Hydroxyl Groups (-OH): Two secondary hydroxyl groups are present, contributing to the polarity of the molecule and its classification as a xanthophyll.

-

Furanoid Ether Linkages (C-O-C): Two five-membered furanoid rings are formed through the intramolecular rearrangement of epoxide groups, a key structural feature of this compound.[2]

-

Methyl Groups (-CH₃): Multiple methyl groups are attached along the polyene chain and the terminal rings.

References

In Vitro Antioxidant Mechanisms of Auroxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auroxanthin, a carotenoid xanthophyll, is recognized for its potential antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant mechanisms of this compound, drawing on available scientific literature. The document details its radical scavenging capabilities, potent inhibition of lipid peroxidation, and potential modulatory effects on cellular signaling pathways involved in the oxidative stress response, such as the Nrf2 and MAPK pathways. While direct quantitative data for some assays remain to be fully elucidated, this guide synthesizes current knowledge, presents detailed experimental protocols for key in vitro antioxidant assays, and offers visual representations of the proposed mechanisms and workflows to support further research and drug development efforts in the field of carotenoid-based antioxidants.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants play a crucial role in mitigating oxidative damage by neutralizing free radicals and modulating cellular defense systems. Carotenoids, a class of natural pigments, are renowned for their antioxidant potential. This compound, a xanthophyll derived from the rearrangement of violaxanthin, has demonstrated significant antioxidant activity in vitro, particularly in the context of lipid peroxidation. Understanding the precise mechanisms by which this compound exerts its antioxidant effects is essential for its potential application in pharmaceuticals and nutraceuticals. This guide aims to provide a comprehensive technical overview of the in vitro antioxidant mechanisms of this compound, complete with experimental protocols and mechanistic diagrams to facilitate further scientific investigation.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving direct interaction with free radicals and potential modulation of endogenous antioxidant defense systems.

Radical Scavenging Activity

This compound, like other carotenoids, possesses a conjugated polyene chain that is key to its ability to quench singlet oxygen and scavenge other reactive oxygen species. The extended system of alternating double and single bonds allows for the delocalization of electrons, enabling the molecule to accept and stabilize unpaired electrons from free radicals, thereby terminating damaging chain reactions.

While specific IC50 values for this compound in common radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively reported in the current literature, its structural similarity to other potent antioxidant carotenoids suggests it likely possesses significant activity in these assays. For comparison, astaxanthin, another xanthophyll, has demonstrated potent DPPH and ABTS radical scavenging activities with EC50 values of 17.5 ± 3.6 µg/mL and 7.7 ± 0.6 µg/mL, respectively[1].

Inhibition of Lipid Peroxidation

One of the most significant in vitro antioxidant activities of this compound is its ability to inhibit lipid peroxidation. Cell membranes are particularly susceptible to oxidative damage due to their high concentration of polyunsaturated fatty acids. This compound has been shown to be a potent inhibitor of lipid peroxidation.

A study by Araki et al. (2016) reported that auroxanthins possess potent lipid peroxidation inhibitory activity.[2]

Singlet Oxygen Quenching

Carotenoids are well-known quenchers of singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. This compound has been noted to have weak ¹O₂ quenching activity[2]. The mechanism of singlet oxygen quenching by carotenoids typically involves the physical transfer of energy from the excited singlet oxygen molecule to the carotenoid, which then dissipates this energy as heat, returning to its ground state without being chemically altered.

Data Presentation: Quantitative Antioxidant Activity of this compound

The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound and related carotenoids for comparison.

| Assay | Compound | IC50 / EC50 Value | Reference |

| Lipid Peroxidation Inhibition | This compound isomers | Potent inhibitory activity | [2] |

| Singlet Oxygen Quenching | This compound isomers | Weak activity | [2] |

| DPPH Radical Scavenging | Astaxanthin | 17.5 ± 3.6 µg/mL | [1] |

| ABTS Radical Scavenging | Astaxanthin | 7.7 ± 0.6 µg/mL | [1] |

Potential Cellular Mechanisms of Action

Beyond direct radical scavenging, this compound may exert its antioxidant effects through the modulation of key cellular signaling pathways involved in the oxidative stress response. These proposed mechanisms are largely based on the well-documented activities of other structurally related carotenoids, such as astaxanthin.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the regulation of endogenous antioxidant defenses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as catalase, superoxide dismutase (SOD), and glutathione peroxidase (GPx). Several studies have shown that astaxanthin can activate the Nrf2 signaling pathway[2][3]. It is plausible that this compound may share this ability to upregulate the cellular antioxidant defense system.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including those related to oxidative stress. The MAPK family includes cascades such as ERK, JNK, and p38, which can be activated by ROS. While some MAPK pathways can promote cell survival, others are involved in apoptosis. Some natural compounds with antioxidant properties have been shown to modulate MAPK signaling to protect against oxidative stress-induced cell death. Although direct evidence for this compound is lacking, other carotenoids have been shown to influence MAPK pathways[4][5].

References

- 1. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Health Benefits of Dietary Auroxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Auroxanthin, a furanoid carotenoid derived from the dietary xanthophyll violaxanthin, is present in various fruits and vegetables. Despite its prevalence as a metabolic product, research specifically investigating the health benefits of this compound remains limited. However, its structural similarity to other well-characterized xanthophylls, such as astaxanthin and its precursor violaxanthin, suggests a potential for significant biological activity. This technical guide synthesizes the current, albeit sparse, direct evidence for this compound's bioactivity and extrapolates its potential health benefits based on the established functions of related compounds. We provide an in-depth overview of its potential antioxidant and anti-inflammatory mechanisms, supported by data from in vitro and in vivo studies on analogous carotenoids. Detailed experimental protocols for the extraction, quantification, and biological assessment of xanthophylls are presented to facilitate further research in this promising area. Furthermore, key signaling pathways potentially modulated by this compound are visualized to provide a framework for future mechanistic studies. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of dietary this compound.

Introduction to this compound

This compound (C40H56O4) is a natural xanthophyll pigment and a furanoid derivative of violaxanthin.[1] It is formed from violaxanthin and its isomer 9-cis-violaxanthin under acidic conditions, such as those found in the stomach, through the rearrangement of its 5,6-epoxide groups to 5,8-furanoid groups.[2][3] This conversion implies that dietary intake of violaxanthin-rich foods, including mangoes, oranges, and various leafy greens, leads to the in vivo formation of this compound.[4][5] While direct research into the specific health benefits of this compound is in its nascent stages, its chemical structure as a tetraterpenoid suggests it may share the potent biological activities of other xanthophylls.[6]

Potential Health Benefits and Mechanisms of Action

The potential health benefits of this compound are largely inferred from studies on its precursor, violaxanthin, and the well-researched xanthophyll, astaxanthin. These benefits are primarily attributed to its predicted antioxidant and anti-inflammatory properties.

Antioxidant Activity

The primary and most directly evidenced health benefit of this compound is its antioxidant capacity. Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, proteins, and lipids, contributing to a multitude of chronic diseases.[7] Carotenoids are known to be effective scavengers of these harmful species.

A study by Araki et al. (2016) demonstrated that this compound isomers possess potent lipid peroxidation inhibitory activity.[2] However, their singlet oxygen (¹O₂) quenching activity was found to be very weak.[2] This suggests a specific protective role against oxidative damage to cell membranes. In contrast, the related xanthophyll astaxanthin exhibits both strong radical scavenging and singlet oxygen quenching activities, being approximately 10 times more effective than other carotenoids like β-carotene and 100 times more effective than α-tocopherol.[8][9]

Table 1: Comparative Antioxidant Activities of this compound and Related Carotenoids

| Compound | Lipid Peroxidation Inhibition (IC50) | Singlet Oxygen (¹O₂) Quenching Activity | Peroxyl Radical Scavenging (Relative to Trolox) |

| (8S,8'S)-Auroxanthin | Potent[2] | Very Weak[2] | Data Not Available |

| (8S,8'R)-Auroxanthin | Potent[2] | Very Weak[2] | Data Not Available |

| Violaxanthin | Potent[10] | Very Weak[2] | Data Not Available |

| Astaxanthin | High[11] | High[12] | 1.0 - 1.3[13] |

| β-Carotene | Moderate | Moderate | 0.2 - 0.9[13] |

| α-Tocopherol (Vitamin E) | Moderate | Low | 0.6 - 1.3[13] |

Anti-inflammatory Effects

Chronic inflammation is a key pathological factor in numerous diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders.[14] Many carotenoids, including astaxanthin and violaxanthin, have demonstrated significant anti-inflammatory properties.

Astaxanthin has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[7][13] Violaxanthin, the precursor to this compound, has also been found to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and by targeting the NF-κB signaling pathway.[15] Given that this compound is a direct metabolite of violaxanthin, it is plausible that it retains or possesses similar anti-inflammatory capabilities.

Potential Anti-cancer Activity

Several carotenoids have been investigated for their potential to inhibit cancer cell growth and proliferation.[16] Astaxanthin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[11] Violaxanthin has also demonstrated strong anti-proliferative activity on human mammary cancer cell lines.[17] The potential for this compound to exert similar effects warrants further investigation.

Ocular and Neuroprotective Health

The ability of certain xanthophylls, like astaxanthin, to cross the blood-brain and blood-retinal barriers allows them to exert protective effects on the central nervous system and eyes.[8] Astaxanthin has been shown to have potential benefits in ocular conditions such as diabetic retinopathy, age-related macular degeneration, and glaucoma.[8] The structural characteristics of this compound suggest it may also be capable of crossing these barriers, offering a potential avenue for neuroprotection and eye health, though this remains to be experimentally verified.

Key Signaling Pathways

The biological activities of xanthophylls are mediated through their interaction with various cellular signaling pathways. Based on the known mechanisms of astaxanthin and violaxanthin, this compound could potentially modulate the following pathways:

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Astaxanthin is a known activator of Nrf2, leading to the upregulation of antioxidant enzymes.

-